molecular formula C19H13Cl2NO2 B4735808 (2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

(2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B4735808
M. Wt: 358.2 g/mol
InChI Key: VVLCFYAQQNXBMF-DHDCSXOGSA-N
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Description

The compound (2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is a synthetic organic molecule characterized by its complex structure, which includes chloro, methoxy, and prop-2-yn-1-yloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yloxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO2/c1-3-8-24-19-17(21)10-13(11-18(19)23-2)9-15(12-22)14-4-6-16(20)7-5-14/h1,4-7,9-11H,8H2,2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLCFYAQQNXBMF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(2E)-3-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

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